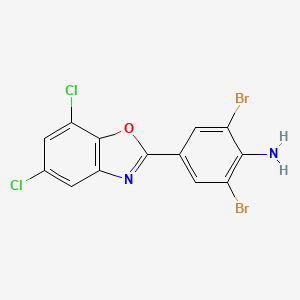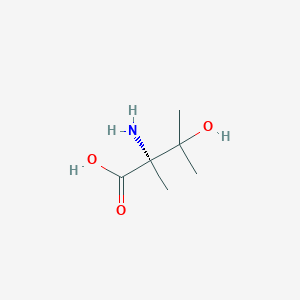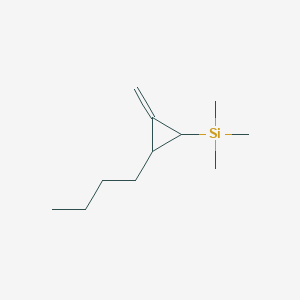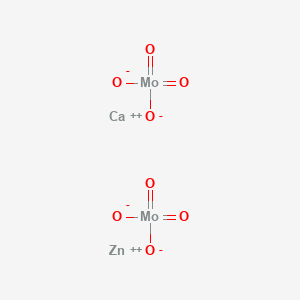
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- is a complex organic compound that features a pyrrolidine ring, a phenoxyethyl group, and a diphenyl-furyl moiety
Métodos De Preparación
The synthesis of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its biological activities and used in medicinal chemistry.
Pyrrolidin-2-one: A versatile scaffold in organic synthesis with various applications.
Diphenyl ether derivatives: These compounds are studied for their antimicrobial and antifungal properties.
The uniqueness of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54756-54-6 |
|---|---|
Fórmula molecular |
C28H27NO2 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
1-[2-[4-(2,4-diphenylfuran-3-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C28H27NO2/c1-3-9-22(10-4-1)26-21-31-28(24-11-5-2-6-12-24)27(26)23-13-15-25(16-14-23)30-20-19-29-17-7-8-18-29/h1-6,9-16,21H,7-8,17-20H2 |
Clave InChI |
AGTJXGUGZSWQER-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




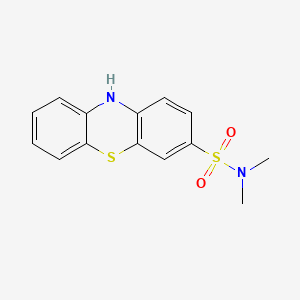
methanone](/img/structure/B13804956.png)
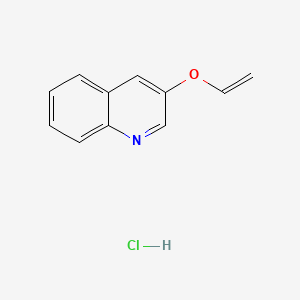
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
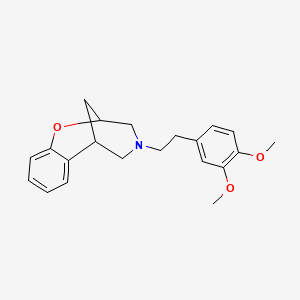
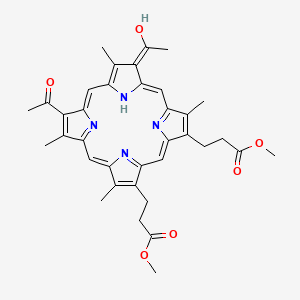

![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
